Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-
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Overview
Description
Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediate. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with an appropriate amine to form an imine, which is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine or oxazole rings.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially useful properties .
Scientific Research Applications
Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and oxazoles, such as:
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 2-fluoro-3-(trifluoromethyl)pyridine
- 2-[3-(trifluoromethyl)phenyl]oxazole .
Uniqueness
What sets Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- apart is its unique combination of a trifluoromethoxyphenyl group and an oxazole ring attached to a pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
502422-33-5 |
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Molecular Formula |
C15H9F3N2O2 |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
4-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-11-5-3-4-10(8-11)14-20-13(9-21-14)12-6-1-2-7-19-12/h1-9H |
InChI Key |
IOQSPWXNEANOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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